molecular formula C11H15NO3S B1442015 7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide CAS No. 1301768-20-6

7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide

Cat. No. B1442015
M. Wt: 241.31 g/mol
InChI Key: OHOJJYXVXADGEG-UHFFFAOYSA-N
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Description

“7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine” is a chemical compound with the CAS Number: 927871-76-9. It has a molecular weight of 209.31 . The IUPAC name for this compound is 7-methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NOS/c1-12-5-6-14-11-4-3-10 (13-2)7-9 (11)8-12/h3-4,7H,5-6,8H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Transformations

Synthetic Approaches : The synthesis of 7-methoxy-2,3,4,5-tetrahydrobenzo[1,4]thiazepine, which shares a core structure with biologically active molecules such as JTV-519 and S107, has been improved through efficient and scalable methods. A notable approach involves starting with 4-methoxythiophenol and employing acyliminium cyclization, yielding the target product in four steps with 68% overall yield, representing a significant enhancement over previous methods (Deng et al., 2017).

Chemical Transformations : Novel transformations of N-substituted 5-methylene-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxides through 1,3-dipolar cycloaddition with benzonitrile oxide have been reported, leading to the production of isoxazoline spiro adducts with high regioselectivity and notable diastereoselectivity in certain cases (Ryan et al., 2014).

Potential Medicinal Interest

Antimicrobial Activity : A series of 2,3-dihydrobenzo[b][1,4]thiazepines with substituted phenyl groups exhibited notable antibacterial and antifungal activities, comparable in some instances to standard drugs such as ciprofloxacin and fluconazole, highlighting their potential as antimicrobial agents (Kumar et al., 2013).

Anticonvulsant Activity : Investigations into 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazine derivatives have identified compounds with promising anticonvulsant activity. Notably, one derivative demonstrated significant efficacy and safety in preclinical models, suggesting potential therapeutic applications in epilepsy treatment (Zhang et al., 2010).

Safety And Hazards

The compound has been classified with the signal word “Warning”. The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

7-methoxy-4-methyl-2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-8-5-9-6-10(15-2)3-4-11(9)16(13,14)12-7-8/h3-4,6,8,12H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOJJYXVXADGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2)OC)S(=O)(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 2
7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 3
7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 4
7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 5
7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 6
7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide

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